(3E)-N-(2-aminoethyl)-3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-N-(2-aminoethyl)-3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity, and a carboxamide group, which enhances its chemical reactivity and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(2-aminoethyl)-3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide hydrochloride typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the dimethoxyphenyl group reacts with a halogenated quinoline derivative in the presence of a palladium catalyst.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where the quinoline derivative reacts with an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base of the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions on the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols, often in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biology, the compound’s quinoline core is known for its potential antimicrobial and antimalarial properties. It can be used in the development of new drugs targeting these diseases.
Medicine
In medicine, the compound’s ability to interact with biological targets makes it a candidate for drug development
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique electronic structure.
Mechanism of Action
The mechanism of action of (3E)-N-(2-aminoethyl)-3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide hydrochloride involves its interaction with various molecular targets. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death. The carboxamide group can form hydrogen bonds with biological targets, enhancing its binding affinity. The compound can also inhibit enzymes involved in critical biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with a similar structure.
Quinine: A natural compound with antimalarial properties.
Uniqueness
What sets (3E)-N-(2-aminoethyl)-3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide hydrochloride apart is its unique combination of functional groups, which allows for a broader range of chemical reactions and biological interactions
Properties
Molecular Formula |
C24H26ClN3O3 |
---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
(3E)-N-(2-aminoethyl)-3-[(3,4-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H25N3O3.ClH/c1-29-20-10-7-15(14-21(20)30-2)13-16-8-9-18-22(24(28)26-12-11-25)17-5-3-4-6-19(17)27-23(16)18;/h3-7,10,13-14H,8-9,11-12,25H2,1-2H3,(H,26,28);1H/b16-13+; |
InChI Key |
LIABCFRRYWGXJB-ZUQRMPMESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\CCC3=C(C4=CC=CC=C4N=C23)C(=O)NCCN)OC.Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2CCC3=C(C4=CC=CC=C4N=C23)C(=O)NCCN)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.